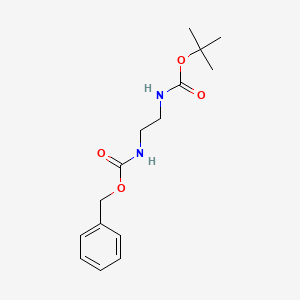

Benzyl-tert-butylethan-1,2-diyl-dicarbamat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Benzyl tert-butyl ethane-1,2-diyldicarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of biologically active molecules and peptides.

Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Benzyl tert-butyl ethane-1,2-diyldicarbamate, also known as N-CBZ-N’-BOC-ETHYLENEDIAMINE, is primarily used as an active esterification agent and amine protecting agent . The primary targets of this compound are the amine groups in organic compounds .

Mode of Action

Benzyl tert-butyl ethane-1,2-diyldicarbamate interacts with its targets by forming a protective layer around the amine groups. This prevents unwanted reactions from occurring during the synthesis of complex organic compounds .

Biochemical Pathways

The action of Benzyl tert-butyl ethane-1,2-diyldicarbamate affects the biochemical pathways involved in the synthesis of organic compounds. By protecting the amine groups, it ensures that the desired reactions occur without interference from unwanted side reactions .

Pharmacokinetics

Its bioavailability would be determined by factors such as its solubility in organic solvents .

Result of Action

The molecular and cellular effects of Benzyl tert-butyl ethane-1,2-diyldicarbamate’s action are seen in the successful synthesis of complex organic compounds. By protecting the amine groups, it allows for the precise manipulation of molecules to achieve the desired end product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl tert-butyl ethane-1,2-diyldicarbamate. For instance, the compound should be stored in a dry environment at room temperature . Additionally, it should be handled with appropriate protective equipment to avoid inhalation or contact with skin .

Biochemische Analyse

Biochemical Properties

Benzyl tert-butyl ethane-1,2-diyldicarbamate plays a crucial role in biochemical reactions, primarily as a protective agent for amine groups during synthesis. This compound interacts with enzymes such as proteases and amidases, which are responsible for cleaving peptide bonds. By protecting the amine groups, Benzyl tert-butyl ethane-1,2-diyldicarbamate prevents unwanted side reactions, ensuring the specificity and efficiency of the enzymatic processes. Additionally, it interacts with proteins and other biomolecules by forming stable carbamate linkages, which can be selectively removed under specific conditions .

Cellular Effects

Benzyl tert-butyl ethane-1,2-diyldicarbamate influences various cellular processes by modulating enzyme activity and protein interactions. In cell signaling pathways, this compound can affect the phosphorylation status of proteins by protecting amine groups from modification. This protection can lead to changes in gene expression and cellular metabolism, as the availability of free amine groups is crucial for the function of many enzymes and signaling molecules. Studies have shown that Benzyl tert-butyl ethane-1,2-diyldicarbamate can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of Benzyl tert-butyl ethane-1,2-diyldicarbamate involves its ability to form stable carbamate linkages with amine groups on proteins and enzymes. This interaction prevents the modification of these groups, thereby inhibiting or activating specific enzymatic activities. For example, by protecting the amine groups on proteases, Benzyl tert-butyl ethane-1,2-diyldicarbamate can inhibit their activity, preventing the cleavage of peptide bonds. This selective inhibition is crucial for studying the function of specific enzymes and understanding their role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl tert-butyl ethane-1,2-diyldicarbamate can change over time due to its stability and degradation properties. This compound is generally stable under dry, room temperature conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that Benzyl tert-butyl ethane-1,2-diyldicarbamate can have lasting effects on cellular function, particularly in in vitro settings where it is used to protect amine groups during extended experimental procedures.

Dosage Effects in Animal Models

The effects of Benzyl tert-butyl ethane-1,2-diyldicarbamate vary with different dosages in animal models. At low doses, this compound effectively protects amine groups without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular processes. Studies have identified threshold effects, where the protective benefits of Benzyl tert-butyl ethane-1,2-diyldicarbamate are outweighed by its potential toxicity at high concentrations .

Metabolic Pathways

Benzyl tert-butyl ethane-1,2-diyldicarbamate is involved in metabolic pathways that require the protection of amine groups. It interacts with enzymes such as transaminases and deaminases, which play a role in amino acid metabolism. By protecting the amine groups, Benzyl tert-butyl ethane-1,2-diyldicarbamate ensures the proper functioning of these enzymes, thereby maintaining metabolic flux and regulating metabolite levels.

Transport and Distribution

Within cells and tissues, Benzyl tert-butyl ethane-1,2-diyldicarbamate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

Benzyl tert-butyl ethane-1,2-diyldicarbamate is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. This subcellular localization is crucial for its role in protecting amine groups and modulating enzyme activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl tert-butyl ethane-1,2-diyldicarbamate can be synthesized through the reaction of ethylenediamine with tert-butyl chloroformate and benzyl chloroformate. The reaction typically takes place in an organic solvent such as methanol (MeOH) and is catalyzed by hydrochloric acid (HCl) in ethyl acetate (EtOAc). The reaction is stirred at room temperature for about 10 hours, yielding the desired compound with an 85% yield .

Industrial Production Methods

While specific industrial production methods for Benzyl tert-butyl ethane-1,2-diyldicarbamate are not widely documented, the synthesis generally follows similar routes as described above, with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl or tert-butyl groups are replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylenediamine and the corresponding carboxylic acids.

Common Reagents and Conditions

Hydrochloric Acid (HCl): Used in the synthesis and hydrolysis reactions.

Methanol (MeOH): Common solvent for reactions involving this compound.

Ethyl Acetate (EtOAc): Used as a solvent and in the preparation of the compound.

Major Products Formed

Ethylenediamine: A common product formed during hydrolysis.

Carboxylic Acids: Formed as by-products during hydrolysis and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Di-tert-butyl ethane-1,2-diyldicarbamate: Another Boc-protected ethylenediamine derivative.

Dibenzyl ethane-1,2-diyldicarbamate: A similar compound with benzyl protecting groups.

N-Tosylethylenediamine: A tosyl-protected ethylenediamine derivative.

Uniqueness

Benzyl tert-butyl ethane-1,2-diyldicarbamate is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively.

Biologische Aktivität

Benzyl tert-butyl ethane-1,2-diyldicarbamate (BTED) is a compound that has garnered attention in the field of organic synthesis, particularly for its role as a protective group in the synthesis of various biologically active molecules. This article explores the biological activity of BTED, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzyl tert-butyl ethane-1,2-diyldicarbamate is characterized by its unique structure, which includes:

- A benzyl group that enhances lipophilicity.

- A tert-butyl group that provides steric hindrance and stability.

- An ethane-1,2-diyldicarbamate backbone , which is crucial for its protective functionality during chemical reactions.

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

Applications in Organic Synthesis

BTED is primarily utilized as a protecting group for amines during peptide synthesis and pharmaceutical development. Its ability to selectively protect amine groups allows for complex synthetic pathways while minimizing unwanted side reactions. This selectivity is vital in the development of new compounds with specific structural requirements.

Biological Activity

While BTED itself is not directly therapeutic, its derivatives and related compounds have shown significant biological activities:

- Antibacterial Activity : Research indicates that derivatives of carbamate compounds, including those related to BTED, exhibit antibacterial properties. For instance, studies have demonstrated that certain carbamate derivatives show effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa .

- Cytotoxicity Studies : Some studies involving related compounds have reported cytotoxic effects on human carcinoma cell lines. For example, intermediates derived from similar structures have been shown to possess cytotoxic activity against several cancer cell lines .

- Mechanism of Action : The biological activity of carbamate derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For instance, some compounds disrupt protein synthesis or alter membrane integrity in bacterial cells .

Case Study 1: Synthesis and Antibacterial Evaluation

A study synthesized new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives and evaluated their antibacterial activity. The microdilution broth susceptibility assay revealed that these compounds were highly active against E. coli and Bacillus cereus, with low toxicity profiles observed in cytotoxicity assays .

Case Study 2: Cytotoxic Effects on Carcinoma Cell Lines

Research conducted on related carbamate structures demonstrated significant cytotoxic effects against various human carcinoma cell lines. These findings suggest potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSLPBOKBJBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327586 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77153-05-0 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.